Herbacetin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Anti-Inflammatory and Antioxidant Activity

Herbacetin exhibits potent anti-inflammatory and antioxidant effects in various cellular models. Studies suggest it can modulate inflammatory pathways by suppressing the production of pro-inflammatory mediators and reactive oxygen species (ROS) []. This makes it a potential candidate for research in inflammatory diseases like arthritis and neurodegenerative disorders.

Neuroprotective Potential

Studies have shown that Herbacetin can protect neurons from damage caused by oxidative stress and neuroinflammation, which are key contributors to neurodegenerative diseases like Alzheimer's and Parkinson's disease [, ]. Herbacetin's ability to modulate these pathways suggests its potential as a neuroprotective agent in future research endeavors.

Anti-Cancer Properties

Herbacetin has been shown to possess anti-cancer properties in various cancer cell lines. Studies suggest it can induce cell death (apoptosis) in cancer cells while leaving healthy cells unharmed []. Additionally, Herbacetin may inhibit cancer cell proliferation and metastasis []. These findings warrant further investigation of Herbacetin's potential role in cancer prevention and treatment.

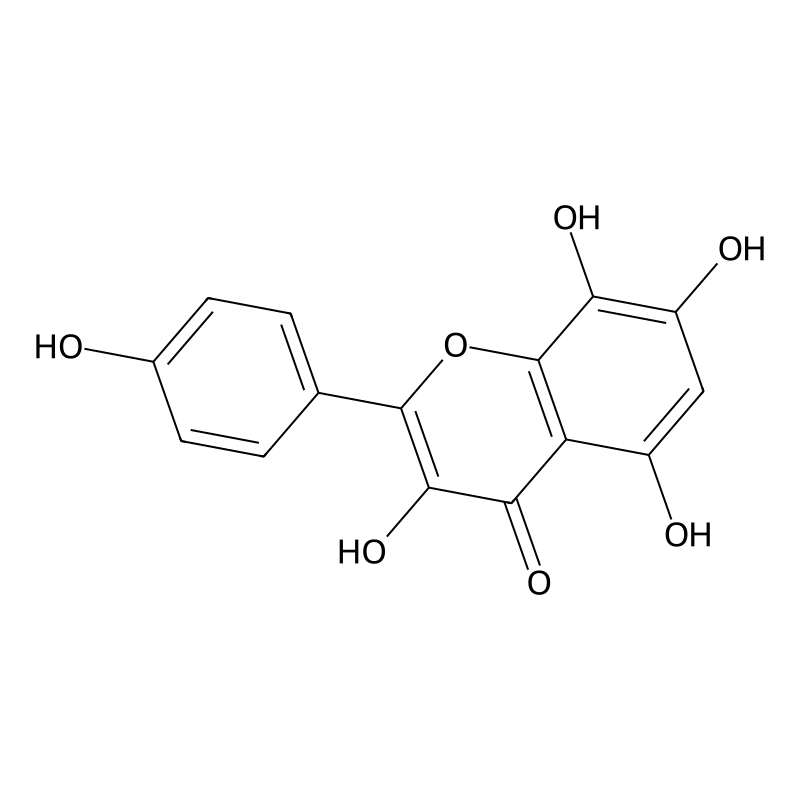

Herbacetin is a flavonol, a subclass of flavonoids, characterized by its unique chemical structure that includes multiple hydroxyl groups. It is primarily found in various plant sources, such as flaxseed, and is known for its potential health benefits. The molecular formula of herbacetin is C15H10O7, and its IUPAC name is 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. This compound exhibits a range of biological activities, making it a subject of significant interest in pharmacological research.

Herbacetin exhibits a wide spectrum of biological activities:

- Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage.

- Anti-inflammatory Effects: Herbacetin inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta .

- Neuroprotective Properties: Studies show that herbacetin can enhance cognitive function and protect against neurodegeneration by modulating signaling pathways like AMPK and SIRT1 .

- Anti-cancer Activity: It has been reported to inhibit tumor cell proliferation and angiogenesis through various molecular mechanisms .

- Metabolic Effects: Herbacetin has demonstrated anti-obesity and anti-hyperglycemic effects by improving insulin sensitivity and lipid profiles in animal models .

Herbacetin can be synthesized through several methods:

- Natural Extraction: It can be isolated from plant sources like flaxseed hulls or Rhodiola species.

- Chemical Synthesis: Synthetic routes typically involve the use of phenolic compounds as starting materials. A notable method includes the debenzylation reaction using boron trichloride (BCl3), yielding herbacetin with a significant yield over 50% .

- Biotechnological Approaches: Recent studies explore microbial fermentation techniques to produce herbacetin from precursor compounds.

Herbacetin's diverse biological activities lend it to various applications:

- Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, herbacetin is considered for inclusion in dietary supplements aimed at enhancing health.

- Pharmaceuticals: Its potential therapeutic effects against diseases such as cancer, obesity, and neurodegenerative disorders make it a candidate for drug development.

- Cosmetics: The antioxidant properties of herbacetin are also explored in skincare formulations to combat oxidative stress on the skin.

Interaction studies have focused on herbacetin's binding affinity with specific proteins and enzymes:

- SGK1 Inhibition: Herbacetin has been identified as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK1), demonstrating selective inhibition among AGC family kinases .

- Molecular Docking Studies: These studies indicate that specific hydroxyl groups on the herbacetin structure are critical for its interaction with target proteins, influencing its biological efficacy .

Herbacetin shares structural similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Quercetin | 3,3',4',5,7-pentahydroxyflavone | Strong antioxidant; widely studied for anti-cancer effects. |

| Kaempferol | 3,4',5,7-tetrahydroxyflavone | Known for anti-inflammatory properties; less potent than herbacetin in some assays. |

| Rutin | Quercetin-3-rutinoside | Glycosylated form; enhances solubility but may reduce direct activity compared to herbacetin. |

| Rhodionin | Rhamnoside derivative of herbacetin | Shares structural features but differs in bioactivity due to rhamnose addition. |

Herbacetin's distinctive arrangement of hydroxyl groups contributes to its specific interactions with biological targets, setting it apart from these other compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Wikipedia

3,5-Di-tert-butylsalicylaldehyde